![molecular formula C22H20N2O4 B3838204 N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3838204.png)
N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide
Übersicht
Beschreibung
N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the hydrolysis of endogenous fatty acid amides (FAAs) such as anandamide, which is an endocannabinoid neurotransmitter that plays a role in pain, anxiety, and inflammation. MAFP has been extensively studied for its potential therapeutic applications in pain management, anxiety disorders, and inflammation.
Wirkmechanismus
N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide acts as a competitive inhibitor of FAAH, preventing the hydrolysis of endogenous FAAs such as anandamide. This leads to an increase in the levels of these endocannabinoids in the body, which can have various effects on pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to have analgesic effects in animal models of pain, and to reduce anxiety-like behavior in rodents. It has also been studied for its anti-inflammatory effects, and has been shown to reduce inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide in lab experiments is its high selectivity for FAAH, which allows for more specific and targeted investigations of the role of FAAH in various physiological and pathological conditions. However, one limitation is that N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide is not suitable for use in human studies due to its potential toxicity and lack of selectivity for FAAH in humans.
Zukünftige Richtungen
Future research on N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide could focus on the development of more selective and less toxic FAAH inhibitors for use in human studies. Additionally, studies could investigate the potential therapeutic applications of FAAH inhibitors in various neurological and psychiatric disorders, such as depression and schizophrenia. Finally, research could focus on the development of novel drug delivery systems for FAAH inhibitors, which could improve their efficacy and reduce potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been widely used in scientific research to investigate the role of FAAH in various physiological and pathological conditions. It has been shown to have analgesic effects in animal models of pain, and to reduce anxiety-like behavior in rodents. N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide has also been studied for its anti-inflammatory effects, and has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-3-6-17(13-15)23-21(25)19(24-22(26)20-7-4-12-28-20)14-16-8-10-18(27-2)11-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYVRAKANQVOJY-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5303443 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



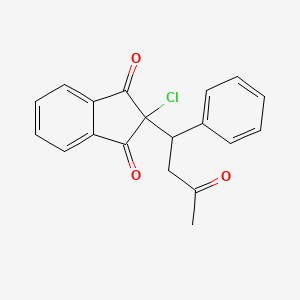
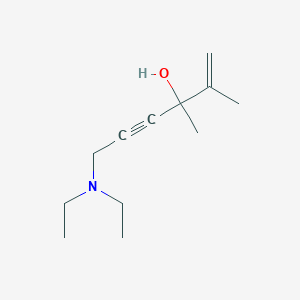
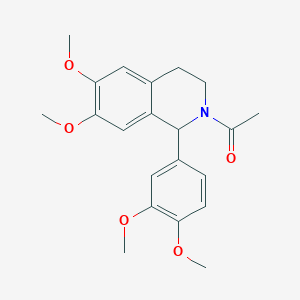
![4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B3838150.png)
![N'-[4-(dipropylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B3838152.png)
![3-(2-ethoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838158.png)

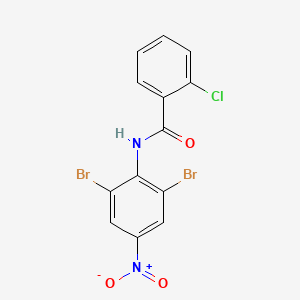
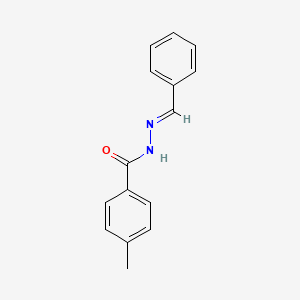
![3-(4-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838195.png)
![4-bromo-2-[({2-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3838197.png)
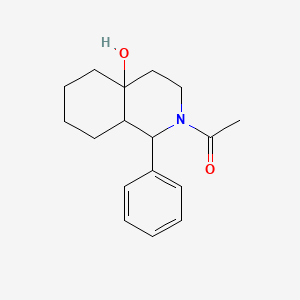

![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)